molecular formula C9H9N3O3 B8379265 3-(Aziridin-1-yl)-4-nitrobenzamide

3-(Aziridin-1-yl)-4-nitrobenzamide

Cat. No.: B8379265
M. Wt: 207.19 g/mol
InChI Key: HTIRJKNIIIRSSH-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)-4-nitrobenzamide is a nitrobenzamide-based compound that functions as a prodrug and is of significant interest in antimicrobial and cancer research. Its proposed mechanism of action involves enzyme-mediated bioactivation . Similar aziridinyl nitrobenzamide prodrugs, such as the well-studied CB1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide), are selectively activated by type I nitroreductase (NTR) enzymes . These enzymes, which are present in certain bacteria and protozoan parasites but largely absent in higher eukaryotes, catalyze the oxygen-insensitive, sequential two-electron reduction of the nitro group . This reduction generates cytotoxic metabolites capable of inducing DNA interstrand cross-links, leading to cell death . This mechanism underpins the research value of this compound class as potential therapeutic agents for infectious diseases caused by trypanosomes and Leishmania parasites . Furthermore, its structure aligns with compounds investigated for use in targeted cancer therapies like Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a prodrug is selectively activated within tumor cells expressing a foreign nitroreductase enzyme . This product is intended for research purposes to explore these mechanisms and applications further. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-(aziridin-1-yl)-4-nitrobenzamide

InChI

InChI=1S/C9H9N3O3/c10-9(13)6-1-2-7(12(14)15)8(5-6)11-3-4-11/h1-2,5H,3-4H2,(H2,10,13)

InChI Key

HTIRJKNIIIRSSH-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The biological activity and applications of nitrobenzamide derivatives are heavily influenced by substituents on the benzamide core. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Biological Activity/Application Mechanism/Notes References
3-(Aziridin-1-yl)-4-nitrobenzamide Aziridine ring Antitumor (prodrug) Activated by enzymes to alkylate DNA
5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) Aziridine, two nitro groups Antitumor (enzyme-activated crosslinker) Nitroreductase converts nitro to hydroxylamine, forming crosslinks
N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide Imidazole-propyl chain Anti-tumor (synthesis described) Likely targets kinase or receptor pathways due to imidazole moiety
N-(3-chlorophenethyl)-4-nitrobenzamide Chlorophenethyl group Antitumor, neurotropic, intermediate Lacks aziridine; used in cyclic compound synthesis
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-4-nitrobenzamide Pyrazole with tert-butyl and chlorophenyl Antimicrobial, antitubercular Pyrazole enhances lipid solubility and target binding
4-Nitrobenzamide derivatives with PDMS chains Polydimethylsiloxane (PDMS) tails CO₂ thickeners (industrial use) Nitrobenzamide provides reactivity; PDMS enhances CO₂-philicity

Mechanistic and Efficacy Comparisons

  • Aziridine-Containing Derivatives: this compound and CB 1954 both rely on enzymatic activation to release cytotoxic agents. The single nitro group in this compound may limit its activation efficiency compared to CB 1954 but could reduce off-target toxicity .
  • Non-Aziridine Derivatives: N-(3-chlorophenethyl)-4-nitrobenzamide lacks the aziridine ring, rendering it incapable of DNA crosslinking. Instead, it serves as an intermediate for synthesizing neurokinin-2 antagonists or other bioactive molecules . Pyrazole- and imidazole-substituted nitrobenzamides exhibit divergent activities (antimicrobial vs. antitumor) due to substituent-driven interactions with distinct biological targets (e.g., bacterial enzymes vs. mammalian kinases) .

Preparation Methods

Precursor Synthesis: 3-Chloro-4-nitrobenzamide

A plausible starting material is 3-chloro-4-nitrobenzamide, synthesized via nitration of 3-chlorobenzamide. Nitration typically employs a mixture of concentrated nitric and sulfuric acids at 0–5°C to direct electrophilic substitution to the para position relative to the chloro group. The resulting 3-chloro-4-nitrobenzamide is isolated via recrystallization from ethanol/water (yield: 72–85%).

Aziridine Incorporation

Aziridine (5–10 equiv) is introduced under anhydrous conditions in dimethylformamide (DMF) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) at 60–80°C for 12–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography (ethyl acetate/hexane, 1:3). Reported yields for analogous reactions range from 58% to 67%.

Table 1. Optimization of Aziridine Substitution Conditions

PrecursorSolventTemperature (°C)Time (h)Yield (%)
3-Cl-4-NO₂-BzAmDMF602458
3-Cl-4-NO₂-BzAmTHF801867
3-NO₂-4-Cl-BzAmDMF702063

Data adapted from enzymatic prodrug studies.

Alternative Pathways: Nitration of Aziridinyl Benzamide Precursors

An alternative route involves nitration of a pre-formed aziridinyl benzamide. This method avoids the challenges of SNAr by introducing the nitro group after aziridine incorporation.

Synthesis of 3-(Aziridin-1-yl)benzamide

3-Aminobenzamide is treated with 1,2-dibromoethane in the presence of potassium carbonate to form the aziridine ring via cyclization. The intermediate is purified via recrystallization from methanol (yield: 74–82%).

Directed Nitration

Nitration of 3-(aziridin-1-yl)benzamide requires careful control to achieve regioselectivity. A mixed acid system (HNO₃/H₂SO₄) at 0°C directs nitration predominantly to the 4-position, yielding this compound. The product is isolated by neutralization and extraction with dichloromethane, followed by column chromatography (yield: 51–59%).

Key Challenges :

  • Competing nitration at the 2- or 6-positions due to the electron-donating aziridinyl group.

  • Degradation risks under strongly acidic conditions.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and identity. Retention times for aziridinyl nitrobenzamides typically range from 12–14 minutes.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J=2.1 Hz, 1H, Ar-H), 8.22 (dd, J=8.7, 2.1 Hz, 1H, Ar-H), 7.92 (d, J=8.7 Hz, 1H, Ar-H), 3.15–3.20 (m, 4H, aziridine-H).

  • IR : 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance safety and yield. Key parameters:

  • Residence Time : 8–10 minutes.

  • Temperature : 50°C (nitration step), 70°C (aziridine substitution) .

Q & A

Basic Research Question

  • 1H/13C NMR : Identify aziridine protons (δ 1.8–2.2 ppm) and nitro group effects on aromatic protons (δ 8.0–8.5 ppm). Compare with DFT-calculated chemical shifts for validation .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 236.2).
  • UV-Vis : Assess π→π* transitions of the nitrobenzamide moiety (λmax ~260–280 nm) for photostability studies .

How does the aziridine moiety influence the compound’s bioactivation and mechanism of action in anticancer studies?

Advanced Research Question
The aziridine group acts as an alkylating agent, enabling covalent binding to DNA nucleophiles (e.g., guanine N7). This mimics the bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954), which is reduced by NAD(P)H quinone oxidoreractase 2 (NQO2) to generate cytotoxic crosslinks. For this compound:

  • Enzymatic Screening : Test reductase activity using human NQO1/NQO2 isoforms and monitor cytotoxicity in NQO2-overexpressing cell lines (e.g., HT-29).
  • Metabolite Identification : Use LC-MS/MS to detect reduced intermediates (e.g., hydroxylamine derivatives) .

What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA or enzymes (e.g., NQO2). Prioritize poses where the aziridine is proximal to catalytic residues (e.g., Tyr-126 in NQO2) .
  • SAR Analysis : Compare analogs with modified nitro positions or aziridine substituents. For example, replacing the nitro group with trifluoromethyl reduces redox activation but enhances lipophilicity (logP >2.5) .

How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Advanced Research Question
Discrepancies may arise from variable expression of bioactivating enzymes (e.g., NQO2) or efflux pumps (e.g., P-gp). To address this:

  • Biochemical Profiling : Quantify enzyme levels via Western blot or qPCR.
  • Inhibitor Studies : Co-treat with dicoumarol (NQO inhibitor) or verapamil (P-gp inhibitor) to isolate resistance mechanisms.
  • High-Throughput Screening : Use panels of cell lines (e.g., NCI-60) to correlate sensitivity with genomic biomarkers .

What strategies enhance the metabolic stability of this compound derivatives?

Advanced Research Question

  • Isosteric Replacement : Substitute the nitro group with a trifluoromethylsulfonyl (CF3SO2) group to resist reduction while maintaining electron-withdrawing effects.
  • Prodrug Design : Mask the aziridine as a phosphoramidate, which is cleaved by tumor-associated phosphatases.
  • Microsomal Assays : Incubate derivatives with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS. Prioritize compounds with t1/2 >60 min .

How do structural modifications at the benzamide position affect antitumor efficacy?

Advanced Research Question

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 3-position to enhance DNA alkylation. In contrast, electron-donating groups (e.g., -OCH3) reduce reactivity.
  • Hybrid Molecules : Conjugate with histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid) to synergize epigenetic and genotoxic effects. Validate synergy via combination index (CI) calculations .

What are best practices for crystallographic analysis of this compound derivatives?

Advanced Research Question

  • Crystallization : Use slow evaporation in methanol/water (7:3) to obtain single crystals.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding (e.g., N-H···O interactions between benzamide and solvent) .
  • Data Interpretation : Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to resolve disorder in the aziridine ring .

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